molecular formula C7H4Cl2FNO2 B039562 3-Amino-2,4-dichloro-5-fluorobenzoic acid CAS No. 115549-13-8

3-Amino-2,4-dichloro-5-fluorobenzoic acid

Cat. No.: B039562
CAS No.: 115549-13-8
M. Wt: 224.01 g/mol
InChI Key: UUWRGHXQVQUWHR-UHFFFAOYSA-N
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Description

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H4Cl2FNO2. It is a derivative of benzoic acid, characterized by the presence of amino, dichloro, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2,4-dichloro-5-fluorobenzoic acid, followed by reduction to introduce the amino group . The reaction conditions often include the use of concentrated sulfuric acid and reducing agents such as iron powder or tin chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dichloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoic Acids: Through nucleophilic substitution.

    Azo Compounds: Through coupling reactions with diazonium salts.

    Aminobenzoic Acid Derivatives: Through reduction reactions.

Scientific Research Applications

3-Amino-2,4-dichloro-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dichloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,4-dichloro-5-fluorobenzoic acid is unique due to the combination of amino, dichloro, and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .

Properties

IUPAC Name

3-amino-2,4-dichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRGHXQVQUWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556660
Record name 3-Amino-2,4-dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-13-8
Record name 3-Amino-2,4-dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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